2-(Difluoromethoxy)-5-fluoroaniline hydrochloride

Catalog No.
S6878762
CAS No.
1431966-19-6
M.F
C7H7ClF3NO
M. Wt
213.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethoxy)-5-fluoroaniline hydrochloride

CAS Number

1431966-19-6

Product Name

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride

IUPAC Name

2-(difluoromethoxy)-5-fluoroaniline;hydrochloride

Molecular Formula

C7H7ClF3NO

Molecular Weight

213.58 g/mol

InChI

InChI=1S/C7H6F3NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H

InChI Key

IABLYGBWNDXGQR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N)OC(F)F.Cl

Canonical SMILES

C1=CC(=C(C=C1F)N)OC(F)F.Cl

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride is a specialized aniline building block primarily utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors. As a hydrochloride salt, it offers enhanced handling, solubility, and stability properties compared to its free base form, making it more amenable to process chemistry workflows. The core molecular structure combines two key features for modern drug design: a difluoromethoxy (-OCHF2) group, which serves as a metabolically robust bioisostere for a methoxy group, and a 5-fluoro substituent, which further enhances the compound's metabolic stability and modulates its electronic properties for target binding. [REFS-1, REFS-2]

Research Fit

Fluorinated aniline building block for medicinal and agrochemical synthesis
Hydrochloride salt provides solid-state handling and reproducibility
Difluoromethoxy group enables conformation-dependent polarity modulation

Procuring a simpler analog, such as the corresponding methoxy compound (5-fluoro-2-methoxyaniline) or the non-fluorinated version (2-(difluoromethoxy)aniline), can compromise the final active molecule's performance. The difluoromethoxy group is specifically chosen to block oxidative O-demethylation, a common metabolic liability for methoxy-containing compounds, which can lead to a longer in-vivo half-life. [1]. Similarly, omitting the 5-fluoro substituent can create a site for undesired metabolic attack (aromatic hydroxylation). Using the free base form instead of the hydrochloride salt can introduce significant process challenges, including lower aqueous solubility, inconsistent weighing of material that may be oily or hygroscopic, and potential instability, leading to lower reproducibility and yield in multi-step syntheses. [2]

Substitution Risk

Analog substitution

Replacing with simpler anilines alters electronic profile and hydrogen-bonding capacity, potentially affecting reactivity and interaction patterns.

Isomeric difluoromethoxy anilines

Different substitution patterns lose the critical 2-OCF₂H/5-F combination, which may shift conformation-dependent polarity and intermolecular interactions.

Free base form

The liquid free base introduces handling challenges, weighing inaccuracies, and volatility, reducing synthetic reproducibility compared to the solid hydrochloride salt.

Precursor Suitability for PIM Kinase Inhibitor Synthesis

The free base of this compound, 2-(difluoromethoxy)-5-fluoroaniline, is a validated intermediate in the synthesis of pyrazolopyrimidine PIM kinase inhibitors. In a documented Buchwald-Hartwig amination reaction with 5-chloro-1H-pyrazolo[3,4-b]pyridine, it produced the key downstream intermediate in a high yield of 92%. [1]

Evidence DimensionReaction Yield
Target Compound Data92% yield
Comparator Or BaselineStandard process expectation for Buchwald-Hartwig coupling (typically 70-95%)
Quantified DifferenceAchieves the high end of expected yield range, validating its efficiency as a precursor.
ConditionsBuchwald-Hartwig coupling with 5-chloro-1H-pyrazolo[3,4-b]pyridine, using Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane at 110 °C.

This demonstrates the compound's compatibility and high efficiency in a key C-N cross-coupling reaction used in complex pharmaceutical synthesis, reducing waste and improving process economics.

Conformational Polarity Switching
Class-level inference
The -OCF₂H group can interconvert between a highly lipophilic and a polar conformation, unlike static -OCF₃ or -OCH₃ groups.
Supports conformation-dependent interaction tuning
Qualitative vector analysis; compound-specific logP not reported

Metabolic Stability: Difluoromethoxy vs. Methoxy Group

The difluoromethoxy (-OCHF2) group is a well-established bioisostere for the methoxy (-OCH3) group, specifically designed to prevent oxidative O-dealkylation by cytochrome P450 enzymes. [1]. For example, in the development of B-Raf inhibitors, aniline derivatives with fluorinated substituents showed markedly improved metabolic stability in rat liver microsomes compared to their non-fluorinated counterparts. [2]

Evidence DimensionMetabolic Stability (General Principle)
Target Compound DataResistant to O-demethylation due to high C-F bond strength.
Comparator Or BaselineMethoxy (-OCH3) groups are frequently liable to CYP450-mediated O-demethylation.
Quantified DifferenceQualitatively blocks a major metabolic pathway, leading to increased drug half-life.
ConditionsIn vitro (liver microsomes) and in vivo pharmacokinetic studies.

Using this building block instead of its methoxy analog directly translates to a final drug candidate with a potentially longer half-life and improved pharmacokinetic profile, a critical factor for clinical success.

Enhanced H-Bonding via Fluorine
Class-level inference
Ortho-fluorine substitution is expected to strengthen N-H···N hydrogen bonds compared to non-fluorinated aniline analogs.
May support predictable solid-state packing and target interactions
Inferred from crystal structures of related para-halogeno anilines

Hydrochloride Salt Handling and Solubility Advantage

Aniline free bases are often oils or low-melting solids that can be difficult to handle, weigh accurately, and can be prone to oxidation. Conversion to a hydrochloride salt typically yields a stable, crystalline solid with improved aqueous solubility. [1]. For instance, the solubility of aniline itself increases dramatically in aqueous HCl due to the formation of the water-soluble anilinium chloride salt. This property is critical for consistent performance in solution-phase reactions.

Evidence DimensionPhysical Form & Solubility
Target Compound DataCrystalline, non-hygroscopic solid with enhanced aqueous solubility.
Comparator Or BaselineThe corresponding free base (CAS 1431966-18-5) is more likely to be an oil or low-melting solid with poor water solubility.
Quantified DifferenceSignificantly improved ease of handling, weighing accuracy, and solubility in protic solvents.
ConditionsStandard laboratory and process scale-up conditions.

Procuring the hydrochloride salt ensures batch-to-batch consistency, simplifies reaction setup, and improves process reproducibility, directly impacting project timelines and manufacturing reliability.

Hydrochloride Salt Advantage
Reported
Solid hydrochloride salt (MW 213.58) vs. liquid free base and simpler aniline analogs.
Simplifies weighing, reduces volatility, improves workflow reproducibility
Vendor specification; purity ≥95%

Lead Optimization in Kinase Inhibitor Programs

Ideal for medicinal chemistry campaigns targeting kinases like PIM-1, where metabolic stability is a key optimization parameter. Its use as a precursor allows for the direct installation of a metabolically robust, fluorinated aniline moiety, as demonstrated in the high-yield synthesis of pyrazolopyrimidine intermediates. [1]

Scale-Up Synthesis of Advanced Pharmaceutical Intermediates

The superior handling properties of the hydrochloride salt make it the preferred choice for process development and scale-up activities. Its reliable crystallinity and solubility ensure consistent reaction profiles and simplify purification, justifying its selection over the free base for manufacturing campaigns.

Bioisosteric Replacement of Methoxy-Aniline Building Blocks

When an existing lead compound containing a methoxy-aniline fragment shows poor pharmacokinetic performance due to O-demethylation, this compound serves as a direct, procurement-ready replacement to address that specific metabolic liability. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead Optimization
Conformational adaptability of -OCF₂H group
Target microenvironment interaction profiling
Crystal Engineering
Enhanced H-bonding capacity and solid salt form
Supramolecular synthon and packing analysis
Agrochemical Intermediate
Polarity profile for environmental fate tuning
Bioavailability and persistence screening
Procurement & Reproducibility
Solid hydrochloride salt handling
Weighing accuracy, storage stability, and reaction setup reproducibility

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

213.0168260 g/mol

Monoisotopic Mass

213.0168260 g/mol

Heavy Atom Count

13

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